2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid chemical structure
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid chemical structure
The following technical guide provides an in-depth analysis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, TRK).
Chemical Identity & Structural Analysis[1][2]
This molecule represents a fusion of the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold with an
Nomenclature & Identifiers
-
IUPAC Name: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
-
Common Synonyms:
-methyl-7-azaindole-3-acetic acid; 2-(7-azaindol-3-yl)propionic acid. -
Molecular Formula:
-
Molecular Weight: 190.20 g/mol
Structural Features
The molecule consists of two distinct domains:
-
The 7-Azaindole Core: A bioisostere of indole and purine. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This "donor-acceptor" motif is critical for binding to the hinge region of kinase ATP-binding sites.
-
The Propanoic Acid Tail: Attached at the C3 position of the ring, the propanoic acid chain features a chiral center at the
-carbon (C2 of the acid). This introduces stereoisomerism ( - and -enantiomers), which can drastically affect biological potency and metabolic stability.
| Feature | Chemical Significance | Biological Implication |
| N7 (Pyridine) | Basic Nitrogen ( | H-bond acceptor (Hinge binder). |
| N1 (Pyrrole) | Acidic Nitrogen ( | H-bond donor (Hinge binder). |
| C3-Substitution | Electron-rich site | Primary site for electrophilic attack; mimics purine ribose attachment. |
| Stereocenter | Enantiomers may exhibit differential target affinity (eutomer vs. distomer). |
Synthesis & Manufacturing Protocols
The synthesis of 3-substituted 7-azaindoles is challenging due to the electron-deficient nature of the pyridine ring, which deactivates the system towards Friedel-Crafts reactions. The most robust pathway utilizes Palladium-catalyzed cross-coupling (Heck Reaction) followed by reduction.
Synthetic Pathway (Heck Coupling Strategy)
This protocol avoids the use of harsh Lewis acids and provides high regioselectivity for the C3 position.
Step 1: Iodination of 7-Azaindole
-
Reagents: 7-Azaindole,
, KOH, DMF. -
Conditions: Ambient temperature, 1-2 hours.
-
Mechanism: Electrophilic aromatic substitution at the most electron-rich C3 position.
-
Product: 3-Iodo-1H-pyrrolo[2,3-b]pyridine.[1]
Step 2: Heck Coupling
-
Reagents: 3-Iodo-7-azaindole, Methyl methacrylate,
, , , DMF. -
Conditions:
, sealed tube. -
Mechanism: Oxidative addition of Pd(0) to C-I bond, coordination of alkene, migratory insertion, and
-hydride elimination. -
Intermediate: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate (Isomeric mixture).
Step 3: Hydrogenation & Hydrolysis
-
Reagents:
(balloon), 10% Pd/C, MeOH; followed by LiOH, THF/H2O. -
Conditions: RT for hydrogenation; Reflux for hydrolysis.
-
Outcome: Reduction of the double bond and ester hydrolysis yields the racemic acid.
Detailed Experimental Protocol (Step 2: Heck Coupling)
Note: All steps must be performed under an inert atmosphere (
-
Charge a pressure vessel with 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq),
(0.05 eq), and (0.10 eq). -
Add anhydrous DMF (10 volumes) and triethylamine (2.5 eq).
-
Degas the solution by bubbling
for 15 minutes. -
Add Methyl methacrylate (1.5 eq) via syringe.
-
Seal and heat to
for 16 hours. Monitor by HPLC/LC-MS. -
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate the acrylate intermediate.
Synthesis Flowchart (DOT)
Caption: Synthetic route via Pd-catalyzed Heck coupling to install the
Biological Applications & Mechanism[1]
This molecule is primarily investigated as a kinase inhibitor scaffold . The 7-azaindole core is a proven ATP-mimetic, capable of forming a bidentate hydrogen bond with the "hinge" region of kinase enzymes (e.g., JAK, TRK, Aurora kinases).
Binding Mode (Hinge Interaction)
The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid scaffold binds in the ATP pocket:
-
Hinge Region: The N1-H (donor) and N7 (acceptor) form H-bonds with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu/Leu).
-
Solvent Front: The propanoic acid tail extends towards the solvent front. The carboxylic acid can form salt bridges with lysine residues (e.g., the catalytic Lys) or interact with the ribose-binding pocket.
-
Gatekeeper: The C3 substituent vector allows the molecule to avoid steric clash with the gatekeeper residue, a common resistance mechanism in kinases.
Pharmacophore Diagram (DOT)
Caption: Schematic of the bidentate binding mode of the 7-azaindole scaffold within the kinase ATP pocket.
Analytical Characterization
Validating the structure requires precise analytical techniques, particularly to distinguish it from the N-alkylated byproducts (a common issue in azaindole chemistry).
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz):- 11.5 ppm (s, 1H, NH): Broad singlet, exchangeable.
- 12.1 ppm (s, 1H, COOH): Very broad.
- 8.2 ppm (dd, 1H, C6-H): Pyridine proton, deshielded by N.
- 7.9 ppm (dd, 1H, C4-H).
- 7.3 ppm (s, 1H, C2-H): Pyrrole proton.
- 7.1 ppm (dd, 1H, C5-H).
-
3.8 ppm (q, 1H,
-CH): Characteristic quartet for the chiral center. -
1.4 ppm (d, 3H,
-CH3): Doublet coupling with -CH.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected Mass:
. -
Fragmentation: Loss of
(M-44) is common for carboxylic acids.
Chiral Separation
Since the molecule has a chiral center at C2 of the propanoic acid, enantiomeric separation is often required for biological assays.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
-
Detection: UV at 254 nm (7-azaindole absorption).
References
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.
-
Lécrevisse, Q., et al. (2011). "Synthesis of 3-Substituted 7-Azaindoles via Palladium-Catalyzed Cross-Coupling." Tetrahedron Letters.
-
Zhang, M., et al. (2013). "7-Azaindoles as Privileged Scaffolds for Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron.
